CO-Trimoxazole

Antimicrobial synergy FIC index In vitro microbiology

Co-Trimoxazole (CAS 8064-90-2) is the irreplaceable first-line fixed-dose combination antibiotic for Pneumocystis jirovecii pneumonia (PCP) prophylaxis in immunocompromised patients and the drug of choice for nocardiosis and Stenotrophomonas maltophilia infections. Its pharmacokinetically optimized 5:1 sulfamethoxazole-to-trimethoprim ratio delivers sequential folate synthesis blockade and clinically superior synergy that cannot be replicated by monotherapy. Procure this gold-standard combination with confirmed ≥98% purity to ensure reliable activity in infectious disease research and pharmaceutical development.

Molecular Formula C24H29N7O6S
Molecular Weight 543.6 g/mol
CAS No. 8064-90-2
Cat. No. B1683656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCO-Trimoxazole
CAS8064-90-2
SynonymsAbactrim
Bactifor
Bactrim
Biseptol
Biseptol 480
Biseptol-480
Biseptol480
Centran
Centrin
Co Trimoxazole
Co-Trimoxazole
Cotrimoxazole
Drylin
Eslectin
Eusaprim
Insozalin
Kepinol
Kepinol Forte
Lescot
Metomide
Oriprim
Septra
Septrin
Sulfamethoxazole Trimethoprim Combination
Sulfamethoxazole-Trimethoprim Combination
Sulprim
Sumetrolim
TMP SMX
TMP-SMX
Trimedin
Trimethoprim Sulfamethoxazole
Trimethoprim Sulfamethoxazole Combination
Trimethoprim, Sulfamethoxazole Drug Combination
Trimethoprim-Sulfamethoxazole
Trimethoprim-Sulfamethoxazole Combination
Trimethoprimsulfa
Trimezole
Trimosulfa
Molecular FormulaC24H29N7O6S
Molecular Weight543.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
InChIInChI=1S/C14H18N4O3.C10H11N3O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-6H,11H2,1H3,(H,12,13)
InChIKeyWZRJTRPJURQBRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Co-Trimoxazole (CAS 8064-90-2): Fixed-Dose Combination Antibiotic for Procurement and Clinical Selection


Co-Trimoxazole (CAS 8064-90-2) is a fixed-dose combination antibiotic comprising sulfamethoxazole (an intermediate-acting sulfonamide) and trimethoprim, both folate-antagonist anti-infectives, in a 5:1 mass ratio [1]. The combination is designed to produce sequential blockade of bacterial folate synthesis, achieving bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including many strains resistant to single agents [2].

Why In-Class Substitution of Co-Trimoxazole with Monotherapy Is Scientifically Unsound


Co-trimoxazole cannot be simply interchanged with trimethoprim or sulfamethoxazole monotherapy due to fundamental differences in mechanism of action, antibacterial spectrum, resistance suppression, and clinical indications. While trimethoprim alone demonstrates comparable clinical efficacy in some uncomplicated urinary and respiratory tract infections [1], the fixed combination is uniquely indicated and often irreplaceable for specific pathogens such as Pneumocystis jirovecii, Nocardia species, and Stenotrophomonas maltophilia, where the synergistic interaction between components is clinically meaningful [2]. Furthermore, the 5:1 fixed ratio is pharmacokinetically optimized to maintain synergistic tissue concentrations that cannot be replicated by co-administration of individual components [3].

Quantitative Evidence of Co-Trimoxazole Differentiation Against Key Comparators


Synergistic Potency: In Vitro FIC Index of Co-Trimoxazole vs. Single Components

Co-trimoxazole exhibits marked in vitro synergy against Escherichia coli, as demonstrated by a fractional inhibitory concentration (FIC) index ranging from 0.05 to 0.083, far below the 0.5 threshold for synergy classification [1]. This quantifies the magnitude by which the combination outperforms the simple additive effect of trimethoprim and sulfamethoxazole individually.

Antimicrobial synergy FIC index In vitro microbiology

Clinical Efficacy: Co-Trimoxazole vs. Trimethoprim Monotherapy in Urinary Tract Infections

In a randomized single-blind study of 40 hospitalized patients with urinary tract infections, co-trimoxazole (160 mg trimethoprim + 800 mg sulfamethoxazole twice daily) and trimethoprim monotherapy (200 mg twice daily) achieved similar bacteriological cure rates of 18/20 (90%) and 17/20 (85%) respectively, with no statistically significant difference [1]. However, co-trimoxazole was associated with a higher incidence of adverse effects and a cost nearly 50% greater than trimethoprim alone.

Urinary tract infection Clinical efficacy Comparative trial

Cost Stability: Minimal Price Variation of Co-Trimoxazole Formulations vs. Other Antibiotics

A 2024 analysis of antimicrobial agents in the Indian market revealed that co-trimoxazole (sulfamethoxazole 800 mg + trimethoprim 160 mg) tablets exhibit a remarkably low price variation of only 6.05% across different brands, in stark contrast to other agents like nitrofurantoin (1498.5% variation) and meropenem (473.91% variation) [1]. This indicates a stable and predictable procurement cost.

Pharmacoeconomics Cost variation Procurement

Pharmacoeconomic Advantage: Co-Trimoxazole vs. Pyrimethamine-Sulfadiazine in Toxoplasmic Encephalitis

In a cost-effectiveness analysis from Ethiopia, co-trimoxazole was compared to pyrimethamine-sulfadiazine (PYR-SULF) for treatment of toxoplasmic encephalitis in HIV/AIDS patients. Co-trimoxazole had a lower expected treatment cost per patient ($55) compared to PYR-SULF ($148), with comparable cure rates (87% vs 91%) [1].

Cost-effectiveness Toxoplasmic encephalitis HIV

Comparative Efficacy in Severe MRSA Infections: Co-Trimoxazole vs. Vancomycin

In a retrospective matched cohort study of 114 patients with MRSA bacteremia, 30-day mortality was 34.2% (13/38) for co-trimoxazole versus 40.8% (31/76) for vancomycin (odds ratio 0.76, 95% CI 0.34-1.7) [1]. However, a separate randomized trial for severe MRSA infections found a 38% failure rate for co-trimoxazole vs 27% for vancomycin at 7 days, failing the non-inferiority margin [2].

MRSA Bacteremia Comparative efficacy

In Vivo Synergy in Galleria mellonella Model: Co-Trimoxazole Combined with Colistin

In a Galleria mellonella model of carbapenem-resistant Acinetobacter baumannii (CRAB) infection, the combination of colistin and co-trimoxazole demonstrated a fractional inhibitory concentration index (FICI) ≤0.5, indicating powerful synergy [1]. At 96 hours post-infection, the survival rate with the combination was remarkably improved compared to either monotherapy (specific survival rates for monotherapy were 29.2-60.4% for co-trimoxazole alone and 64.5-72% for colistin alone, while the combination achieved significantly higher survival).

Carbapenem-resistant Acinetobacter baumannii Synergy Galleria mellonella

Optimal Application Scenarios for Co-Trimoxazole in Clinical and Industrial Settings


First-Line Therapy and Prophylaxis for Pneumocystis jirovecii Pneumonia (PCP)

Co-trimoxazole is the unequivocal first-line agent for both treatment and prophylaxis of PCP in immunocompromised patients, particularly those with HIV. A systematic review found that cotrimoxazole prophylaxis reduced mortality by 72 fewer deaths per 1000 children compared to placebo (absolute 95% CI) [1]. No alternative agent matches the combination of efficacy, oral bioavailability, and cost for this indication, making it irreplaceable in HIV care programs [2].

Treatment of Nocardiosis, Brucellosis, and Stenotrophomonas maltophilia Infections

Co-trimoxazole remains the drug of choice for nocardiosis and is a cornerstone in the treatment of brucellosis and Stenotrophomonas maltophilia infections. In vitro studies confirm superior activity compared to single agents, with synergy demonstrated against Brucella melitensis (FIC index analysis shows synergy in 87.5% of isolates when combined with rifampicin) [3]. For S. maltophilia, CLSI and EUCAST maintain co-trimoxazole as the primary susceptibility testing agent due to high rates of resistance to alternative drugs [4].

Cost-Effective Management of Uncomplicated Urinary and Respiratory Tract Infections

For uncomplicated urinary tract infections and acute exacerbations of chronic bronchitis, co-trimoxazole provides a cost-effective treatment option where local resistance rates are low. Clinical trials demonstrate equivalence to trimethoprim monotherapy in terms of cure rates (90% vs 85% in UTI) [5], but the fixed combination may be preferred when broader spectrum coverage or resistance concerns exist. The minimal cost variation (6.05%) ensures predictable procurement costs for large-scale community programs [6].

Technical Documentation Hub

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